

Impact of zinc concentration on ANT2681 activity in vitro

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Compound of Interest		
Compound Name:	ANT2681	
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Technical Support Center: ANT2681 In Vitro Activity

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of zinc concentration on the in vitro activity of **ANT2681**, a metallo-β-lactamase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ANT2681?

A1: **ANT2681** is a specific and competitive inhibitor of metallo- β -lactamases (MBLs).[1][2] It functions by interacting with the dinuclear zinc ion cluster located in the active site of these enzymes.[3][4][5] This interaction prevents the MBL from hydrolyzing and inactivating β -lactam antibiotics, such as meropenem.[1][3]

Q2: How does zinc concentration affect the in vitro activity of ANT2681?

A2: As **ANT2681** targets the zinc-dependent active site of MBLs, the concentration of zinc in the experimental medium is a critical factor that can influence its inhibitory activity. MBLs require one or two zinc ions for their catalytic function.[6][7][8] The inhibitory potential of **ANT2681** is linked to its ability to interact with these essential zinc ions.[3][4] Therefore, variations in the free zinc concentration in the assay medium can alter the apparent potency of







ANT2681. It has been observed that the zinc concentration in standard in vitro susceptibility testing media can be supra-physiological and variable, potentially impacting the activity of MBLs and their inhibitors.[4]

Q3: Why am I observing variable Minimum Inhibitory Concentrations (MICs) for meropenem in the presence of **ANT2681**?

A3: Variable MIC values for meropenem when combined with **ANT2681** against MBL-producing bacteria can be attributed to inconsistent zinc concentrations in the cation-adjusted Mueller-Hinton Broth (CAMHB) used for the assay.[4] Different commercial lots of CAMHB can have varying levels of zinc, which can affect the activity of the MBL enzyme and consequently the potentiation effect of **ANT2681**.[4] For more consistent results, it is recommended to use zinc-depleted or zinc-controlled media.[4]

Q4: Can ANT2681 inhibit other metalloenzymes?

A4: **ANT2681** was developed to be a selective inhibitor of bacterial MBLs.[9][10] Preclinical studies have shown it to be selective towards other metalloenzymes, with no significant inhibition of P450, hERG, and no mammalian cytotoxicity reported.[9] The development of MBL inhibitors often involves strategies to avoid off-target effects on human metalloenzymes.[11][12]

Troubleshooting Guide



Problem	Possible Cause	Recommended Solution
High variability in ANT2681 potency (IC50) across experiments.	Inconsistent free zinc concentration in the assay buffer.	Prepare a zinc-depleted assay buffer using a chelating agent like Chelex-100 resin. Subsequently, add back a defined, physiological concentration of ZnSO4 to standardize the assay conditions.
Meropenem-ANT2681 combination shows lower than expected efficacy against NDM-producing strains.	The specific NDM variant may have evolved to be less dependent on exogenous zinc. Some NDM variants exhibit improved thermostability and zinc affinity, allowing them to remain active even in low-zinc environments.[13]	Characterize the specific NDM variant if possible. Consider testing a range of zinc concentrations to understand the zinc-dependency of the particular enzyme.
Precipitation observed in the assay well when adding ANT2681 or zinc.	The concentration of ANT2681 or zinc may be too high, leading to solubility issues or complex formation with components of the media.	Prepare fresh stock solutions and ensure complete dissolution before adding to the assay. Perform a solubility test of ANT2681 and ZnSO4 in the assay medium at the intended concentrations.
Inconsistent results in cell- based assays (e.g., MIC determination).	Variability in the zinc content of different batches of Mueller- Hinton Broth.[4]	Use a single, quality-controlled batch of broth for a series of experiments. Alternatively, prepare a zinc-limited medium by adding a chelator like EDTA to the broth to achieve a consistent and physiologically relevant zinc concentration.[4]

Experimental Protocols



Protocol 1: Determination of ANT2681 IC50 against NDM-1 in a Zinc-Controlled Environment

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of **ANT2681** against the NDM-1 enzyme using a spectrophotometric assay with nitrocefin as the substrate.

Materials:

- Purified NDM-1 enzyme
- ANT2681
- Nitrocefin
- HEPES buffer (50 mM, pH 7.5)
- Bovine Serum Albumin (BSA)
- ZnSO4
- Chelex-100 resin
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 486 nm

Methodology:

- Preparation of Zinc-Depleted Buffer:
 - Prepare 50 mM HEPES buffer, pH 7.5.
 - Treat the buffer with Chelex-100 resin overnight at 4°C to remove trace metal ions.
 - Filter the buffer to remove the resin.
 - Add 0.1 mg/mL BSA to the Chelex-treated buffer. This is the "Apo-buffer".



Enzyme Preparation:

- Dialyze the purified NDM-1 enzyme against the Apo-buffer to remove any loosely bound zinc.
- Determine the protein concentration of the apo-enzyme.

Assay Procedure:

- Prepare a stock solution of ZnSO4 in the Apo-buffer.
- In a 96-well plate, set up reactions containing:
 - Apo-buffer
 - A fixed, physiological concentration of ZnSO4 (e.g., 1 μM).
 - A serial dilution of ANT2681.
 - A fixed concentration of apo-NDM-1 enzyme.
- Incubate the plate at 30°C for 10 minutes to allow ANT2681 to bind to the enzyme.
- Initiate the reaction by adding a stock solution of nitrocefin to a final concentration of 100 μM.
- Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

Data Analysis:

- Calculate the initial velocity (rate of reaction) for each ANT2681 concentration.
- Plot the percentage of enzyme inhibition versus the logarithm of the ANT2681 concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.



Protocol 2: Broth Microdilution Assay for Meropenem-ANT2681 Synergy in a Zinc-Controlled Medium

This protocol details the determination of the MIC of meropenem in combination with a fixed concentration of **ANT2681** against an MBL-producing bacterial strain in a zinc-controlled medium.

Materials:

- MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
- Meropenem
- ANT2681
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- EDTA
- 96-well microtiter plates
- Bacterial incubator

Methodology:

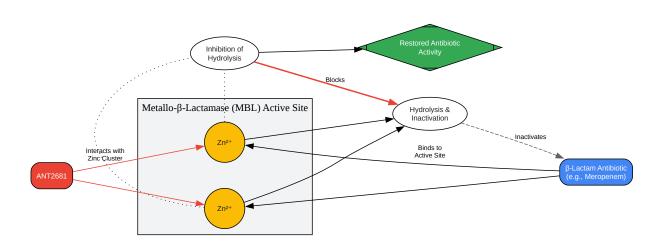
- Preparation of Zinc-Limited Medium:
 - Prepare CAMHB according to the manufacturer's instructions.
 - To create a zinc-limited environment, add a specific concentration of EDTA to the broth. A
 concentration of ≥30 µg/mL has been shown to be effective.[4] It is advisable to titrate the
 EDTA concentration to achieve the desired level of zinc limitation without affecting
 bacterial growth in the absence of the antibiotic.
- Assay Setup:
 - Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.



- In a 96-well plate, prepare serial twofold dilutions of meropenem in the zinc-limited CAMHB.
- Add a fixed concentration of ANT2681 (e.g., 8 µg/mL) to each well containing the meropenem dilutions.[1][2]
- Include control wells:
 - Bacteria in zinc-limited CAMHB only (growth control).
 - Bacteria with ANT2681 only.
 - Bacteria with meropenem only.
 - Wells with medium only (sterility control).
- Inoculate the wells with the prepared bacterial suspension.
- Incubation and MIC Determination:
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Visualizations

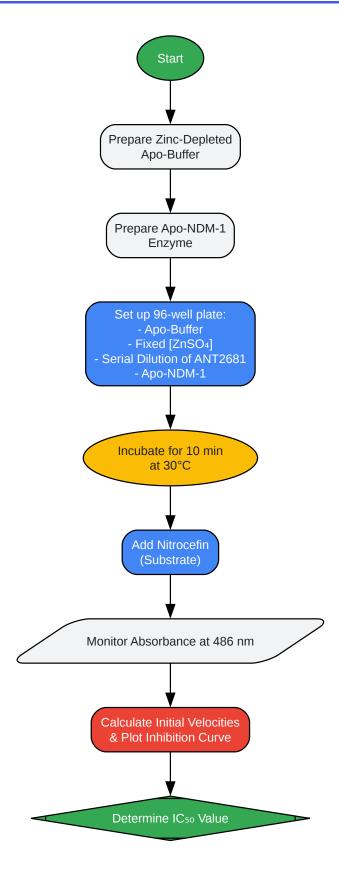




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Caption: Mechanism of **ANT2681** action on Metallo-β-Lactamase.

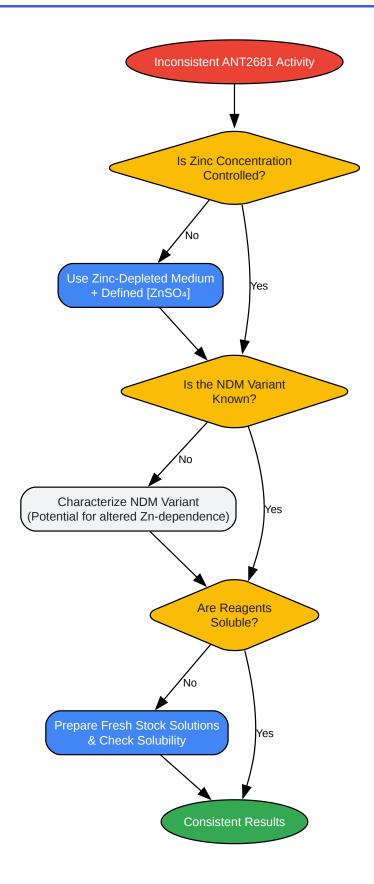




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Caption: Workflow for determining the IC50 of ANT2681.





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Caption: Troubleshooting logic for inconsistent ANT2681 activity.



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